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Compound of Interest

(4-Bromo-2,6-
Compound Name: _
dichlorophenyl)methanol

CAS No.: 274671-77-1

Cat. No.: B1442870

L J

(4-Bromo-2,6-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative that
serves as a pivotal building block for researchers in medicinal chemistry and advanced organic
synthesis. Its trifunctional nature—a reactive hydroxymethyl group, a bromine atom suitable for
cross-coupling reactions, and a sterically hindered dichlorinated phenyl ring—provides a
unique scaffold for constructing complex molecular architectures. The strategic placement of
halogen atoms significantly influences the electronic properties and conformational rigidity of
the molecule, making it an asset in the design of novel therapeutic agents and functional
materials. Halogenation is a well-established strategy in medicinal chemistry to enhance the
potency and modulate the pharmacokinetic properties of drug candidates[1][2]. This guide
offers a comprehensive overview of the synthesis, characterization, and potential applications
of this versatile compound, grounded in established chemical principles and field-proven
methodologies.

Section 1: Core Physicochemical & Structural Data

The fundamental properties of (4-Bromo-2,6-dichlorophenyl)methanol are summarized
below. Accurate knowledge of these parameters is the cornerstone of its effective use in
guantitative and reproducible experimental design.
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Property Value Source(s)
Molecular Formula C7HsBrCI20 [3]
Molecular Weight 255.92 g/mol [3]

CAS Number 274671-77-1 [4][3]
IUPAC Name (4-bromo-2,6- [3]

dichlorophenyl)methanol

4-Bromo-2,6-dichlorobenzyl

Synonyms [3]
alcohol
Typically an off-white to pale
Appearance .
yellow solid
XLogP3 3.0 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor
ydrog p 1 (3]
Count
Rotatable Bond Count 1 [3]

Section 2: Synthesis and Purification Protocol

The synthesis of (4-Bromo-2,6-dichlorophenyl)methanol is most reliably achieved via a two-
step process starting from 1-bromo-3,5-dichlorobenzene. This pathway involves an initial
formylation to create the key aldehyde intermediate, followed by a selective reduction to the
desired benzyl alcohol. This approach is chosen for its high regioselectivity and the commercial
availability of the starting material.

Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
(Intermediate)

The introduction of the formyl group is accomplished via ortho-lithiation followed by quenching
with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method is
highly effective for directed functionalization of polysubstituted aromatic rings.
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Experimental Protocol:

¢ Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a
positive pressure of dry nitrogen throughout the reaction.

e Initial Solution: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran
(THF) and cool the solution to -78 °C using a dry ice/acetone bath.

e Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via the dropping funnel,
ensuring the internal temperature does not exceed -70 °C. The choice of n-BulLi is critical for
efficient deprotonation at one of the positions ortho to the bromine atom. Stir the resulting
solution for 1 hour at -78 °C.

e Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again
maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 2
hours at this temperature, then allowed to warm slowly to room temperature overnight.

e Work-up and Isolation: Quench the reaction by carefully adding 1 M hydrochloric acid (HCI).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield pure 4-bromo-2,6-dichlorobenzaldehyde.

Step 2: Reduction to (4-Bromo-2,6-
dichlorophenyl)methanol

The selective reduction of the aldehyde to the primary alcohol is a standard transformation
achieved with high fidelity using sodium borohydride (NaBHa4). This reagent is chosen for its
mildness and high chemoselectivity, as it will not reduce the aromatic ring or cleave the carbon-
halogen bonds under these conditions.

Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-2,6-dichlorobenzaldehyde
(1.0 eq) from Step 1 in methanol.

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBHa4, 1.5 eq)
portion-wise over 15 minutes, controlling any effervescence. The use of a stoichiometric
excess of NaBHa4 ensures the complete conversion of the aldehyde.

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer
Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

Work-up: Carefully add water to quench the excess NaBHa4. Remove the methanol under
reduced pressure.

Extraction and Purification: Extract the aqueous residue with dichloromethane (3x). Combine
the organic layers, wash with water and brine, dry over anhydrous Na2SOa4, and concentrate
in vacuo to yield the crude (4-bromo-2,6-dichlorophenyl)methanol. If necessary, the
product can be further purified by recrystallization from a suitable solvent system like
toluene/hexane.

Synthesis Workflow Diagram
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Step 1. Formylation
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Caption: Two-step synthesis of (4-Bromo-2,6-dichlorophenyl)methanol.

Section 3: Analytical Characterization & Quality
Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the
synthesized compound. Each technique provides a unique piece of the structural puzzle, and
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together they form a self-validating system of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: This technique confirms the presence of the key proton environments. The
spectrum is expected to show two distinct signals:

o Asinglet for the two benzylic protons (-CH20H), typically appearing around 6 4.5-4.8 ppm.
[5]

o Asinglet for the two equivalent aromatic protons (-ArH), expected further downfield.

o Abroad singlet for the hydroxyl proton (-OH), which can vary in chemical shift and may be
exchanged with D20.[6] The absence of coupling for the benzylic protons confirms the
substitution pattern at the adjacent aromatic positions.

e 13C NMR: Provides a carbon count and confirms the electronic environment of each carbon
atom. Key expected signals include the benzylic carbon (~60-65 ppm) and distinct signals for
the four unique aromatic carbons, including those directly bonded to the halogens.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental
composition. For halogenated compounds, it offers an unambiguous diagnostic signature.

e Technique: Electron lonization (El) coupled with a Gas Chromatograph (GC-MS) is ideal.

o Expected Outcome: Aromatic compounds typically show a strong molecular ion peak (M*).
The key validation feature for (4-Bromo-2,6-dichlorophenyl)methanol is the characteristic
isotopic cluster for the molecular ion due to the natural abundance of bromine (7°Br = 50.5%,
81Br = 49.5%) and chlorine (3°Cl = 75.8%, 3’Cl = 24.2%) isotopes. This will result in a pattern
of four major peaks at M, M+2, M+4, and M+6, with predictable relative intensities,
confirming the presence of one bromine and two chlorine atoms.[7]

Analytical Workflow Diagram

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.rsc.org/suppdata/c6/cy/c6cy02413k/c6cy02413k1.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b1442870?utm_src=pdf-body
https://scholar.ulethbridge.ca/sites/default/files/susanfindlay/files/chem2600_lecture03_ms_2018.pdf?m=1549041515
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Synthesized Crude ProducD

TLC Analysis
(Purity Check)

Purification
(Column Chromatography or Recrystallization)
e AN

ructural Validation

Structural Confirmation) (MW and Isotopic Pattern)

[ 1H and 3C NMR Mass Spectrometry (GC-MS)
(

Pure Compound

Click to download full resolution via product page

Caption: Quality control workflow for synthesized (4-Bromo-2,6-dichlorophenyl)methanol.

Section 4: Applications in Research and Drug
Development

The utility of (4-Bromo-2,6-dichlorophenyl)methanol stems from its identity as a densely
functionalized and sterically defined building block.

» Scaffold for Medicinal Chemistry: Halogen atoms can significantly improve pharmacological
properties by enhancing binding affinity through halogen bonding, increasing lipophilicity, and
blocking sites of metabolic degradation[1]. This compound provides a ready-made scaffold
containing these features. The hydroxyl group can be used as a handle for further
derivatization, while the bromine atom is a prime site for palladium-catalyzed cross-coupling
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reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and
build novel molecular entities.

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used
as a fragment in screening campaigns against biological targets. The dichlorinated ring
provides a rigid anchor, while the bromophenylmethanol moiety can be elaborated to
optimize interactions within a target's binding site.

Development of Biologically Active Molecules: The structural motifs present in this compound
are found in various biologically active molecules. For example, halogenated phenyl rings
are core components of many enzyme inhibitors and receptor antagonists[8]. Research into
novel bromophenol derivatives has shown potent inhibition of enzymes like carbonic
anhydrase and acetylcholinesterase, suggesting therapeutic potential for a range of
diseases|9].

Section 5: Safe Handling and Storage

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective
Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid
inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents. Commercial suppliers recommend storage at
room temperature in a dry, sealed environment.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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